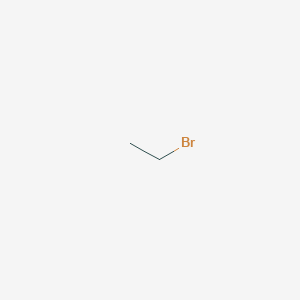

Bromoethane

描述

属性

IUPAC Name |

bromoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5Br/c1-2-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHPKYGYEGBMSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Br, Array, CH3CH2Br | |

| Record name | ETHYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3384 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BROMOETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1378 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | bromoethane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Bromoethane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020199 | |

| Record name | Bromoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl bromide appears as a colorless volatile liquid. Slightly soluble in water and denser than water. Flash point below 0 °F. Vapors are heavier than air. Toxic by inhalation. Irritates skin and eyes. Used to make pharmaceuticals and as a solvent., Liquid, Colorless to yellow liquid with an ether-like odor; Note: A gas above 101 degrees F; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless to yellow liquid with an ether-like odor., Colorless to yellow liquid with an ether-like odor. [Note: A gas above 101 °F.] | |

| Record name | ETHYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3384 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/483 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BROMOETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1378 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/561 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl bromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0265.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

101.1 °F at 760 mmHg (NTP, 1992), 38.2 °C, 38.4 °C, 101 °F | |

| Record name | ETHYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3384 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1378 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/561 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl bromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0265.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-10 °F (NTP, 1992), -20 °C, -20 °C, -4 °F (Closed cup), -20 °C c.c., -10 °F, <4 °F | |

| Record name | ETHYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3384 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/483 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1378 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/561 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl bromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0265.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 61 °F (NTP, 1992), In water, 9,000 mg/L at 25 °C, In water, 1.067, 0.965, 0.914, and 0.896 g/100 g water at 0, 10, 20, and 30 °C, respectively, Miscible with ethanol, ether, chloroform, Miscible with organic solvents, Solubility in water, g/100ml at 20 °C: 0.91, 0.9% | |

| Record name | ETHYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3384 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1378 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ethyl bromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0265.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.46 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.4604 g/cu cm at 20 °C, Bulk density: 12-12.1 lb/gal, Relative density (water = 1): 1.4, 1.46 | |

| Record name | ETHYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3384 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1378 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/561 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl bromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0265.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.76 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.76 (Air = 1), Relative vapor density (air = 1): 3.76, 3.76 | |

| Record name | ETHYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3384 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1378 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/561 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

375 mmHg at 68 °F ; 400 mmHg at 70 °F (NTP, 1992), 467.0 [mmHg], 467 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 51, 375 mmHg | |

| Record name | ETHYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3384 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/483 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1378 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/561 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl bromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0265.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Liquid, Colorless, volatile liquid, Colorless to yellow liquid ... [Note: A gas above 101 degrees F] | |

CAS No. |

74-96-4 | |

| Record name | ETHYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3384 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromoethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI8384T9PH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1378 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/561 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethane, bromo- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KH62CCF8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-182 °F (NTP, 1992), -118.4 °C, -119 °C, -182 °F | |

| Record name | ETHYL BROMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3384 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl bromide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/532 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BROMOETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1378 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL BROMIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/561 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethyl bromide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0265.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Bromoethane: A Technical Guide to its Synthetic Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromoethane (EtBr), also known as ethyl bromide, is a versatile haloalkane widely employed in organic synthesis as a potent ethylating agent. Its reactivity is primarily dictated by the polar carbon-bromine bond, which renders the α-carbon electrophilic and susceptible to attack by a wide range of nucleophiles. This technical guide provides an in-depth overview of the essential chemical properties of this compound pertinent to its application in chemical synthesis. It includes a comprehensive summary of its physical and spectroscopic properties, detailed experimental protocols for key transformations, and visual diagrams of reaction mechanisms and workflows to facilitate a thorough understanding for researchers, chemists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a colorless, volatile liquid with a characteristic ether-like odor.[1] Due to its volatility and flammability, it requires careful handling in well-ventilated areas, away from ignition sources.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₅Br | [2] |

| Molecular Weight | 108.97 g/mol | [3] |

| Appearance | Colorless volatile liquid | [1] |

| Melting Point | -119 °C | [4] |

| Boiling Point | 38.4 °C | [4] |

| Density | 1.46 g/mL at 25 °C | [4] |

| Flash Point | -23 °C | [4] |

| Autoignition Temp. | 511 °C | [4] |

| Vapor Pressure | 475 mmHg at 25 °C | [4] |

| Refractive Index | n20/D 1.425 | [4] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | 0.91 g/100 mL at 20 °C (Slightly soluble) | [4] |

| Ethanol (B145695) | Miscible | [4] |

| Diethyl Ether | Miscible | [4] |

| Chloroform | Miscible | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for reaction monitoring and product identification. The following tables summarize the key spectroscopic features of this compound.

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks / Shifts | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~3.4 ppm (quartet, 2H, -CH₂Br), δ ~1.7 ppm (triplet, 3H, -CH₃) | [5] |

| ¹³C NMR (CDCl₃) | δ ~28 ppm (-CH₂Br), δ ~19 ppm (-CH₃) | [6][7] |

| Infrared (IR) | ~2975-2845 cm⁻¹ (C-H stretch), ~1470-1370 cm⁻¹ (C-H bend), ~780-580 cm⁻¹ (C-Br stretch) | [8][9] |

Core Reactivity and Synthetic Applications

The primary utility of this compound in synthesis stems from its role as an electrophile in substitution reactions and as a precursor in elimination and organometallic reactions.

Nucleophilic Substitution (Sₙ2) Reactions

As a primary alkyl halide, this compound is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. A variety of nucleophiles can displace the bromide ion, leading to the formation of new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds.

Caption: General workflow for an Sₙ2 reaction involving this compound.

Elimination (E2) Reactions

When treated with a strong, sterically hindered base, this compound undergoes bimolecular elimination (E2) to form ethene. The use of an alcoholic solvent, such as ethanol, typically favors elimination over substitution.[10][11]

Grignard Reagent Formation

This compound reacts with magnesium metal in an anhydrous ether solvent to form ethylmagnesium bromide, a highly versatile Grignard reagent. This organometallic compound acts as a powerful nucleophile and strong base, enabling the formation of new carbon-carbon bonds with electrophiles like carbonyl compounds.

Wittig Reagent Preparation

This compound is a precursor for the synthesis of phosphonium (B103445) salts, which are subsequently converted into Wittig reagents (phosphorus ylides). These ylides are instrumental in converting aldehydes and ketones into alkenes.[12]

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations of this compound.

Williamson Ether Synthesis: Preparation of Diethyl Ether

This protocol describes the Sₙ2 reaction between sodium ethoxide and this compound.

-

Materials:

-

Sodium metal

-

Absolute ethanol

-

This compound

-

Anhydrous diethyl ether (for extraction)

-

-

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, carefully add small pieces of sodium metal to an excess of absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.

-

Reaction: Cool the sodium ethoxide solution in an ice bath. Slowly add one equivalent of this compound dropwise with continuous stirring.

-

Reflux: After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux for 1-2 hours. Monitor the reaction progress by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into cold water. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude diethyl ether can be purified by fractional distillation.

-

-

Expected Product Spectroscopic Data (Diethyl Ether):

Grignard Reaction: Preparation of Ethylmagnesium Bromide

This protocol requires strictly anhydrous conditions.

-

Materials:

-

Magnesium turnings

-

This compound

-

Anhydrous diethyl ether or THF

-

Iodine crystal (for initiation)

-

-

Procedure:

-

Setup: Flame-dry all glassware (three-neck flask, reflux condenser, dropping funnel) and assemble under a positive pressure of dry nitrogen or argon. Place magnesium turnings in the flask.

-

Initiation: Add a small crystal of iodine to the flask. Add a small portion of the this compound dissolved in anhydrous diethyl ether to the magnesium. The disappearance of the iodine color and the appearance of turbidity indicate the reaction has started. Gentle warming may be necessary.

-

Addition: Once the reaction is initiated, add the remaining solution of this compound in anhydrous ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture and reflux gently for an additional 30 minutes to ensure all the magnesium has reacted. The resulting grey-black solution of ethylmagnesium bromide is ready for use in subsequent reactions. The concentration can be determined by titration.[8]

-

Caption: Synthesis of ethylmagnesium bromide from this compound.

E2 Elimination: Preparation of Ethene

This protocol describes the base-induced elimination of HBr from this compound.

-

Materials:

-

This compound

-

Potassium hydroxide (B78521) (KOH)

-

Ethanol

-

-

Procedure:

-

Reagent Preparation: Prepare a concentrated solution of potassium hydroxide in ethanol in a round-bottom flask.

-

Reaction: Add this compound to the ethanolic KOH solution. Equip the flask with a reflux condenser and a gas outlet tube.

-

Heating: Gently heat the reaction mixture. The elimination reaction is favored at higher temperatures.[11]

-

Product Collection: Ethene gas will be evolved. It can be collected by displacement of water or in a gas bag. The gas can be passed through a solution of bromine in an inert solvent; decolorization indicates the presence of the alkene.

-

-

Overall Reaction: CH₃CH₂Br + KOH(ethanolic) → CH₂=CH₂ + KBr + H₂O[10]

Wittig Reaction: Two-Step Synthesis of Stilbene

This protocol involves the preparation of the phosphonium salt followed by the Wittig reaction with benzaldehyde (B42025).

-

Materials:

-

This compound

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve triphenylphosphine and an excess of this compound in toluene.[6]

-

Heat the mixture to reflux for 10-12 hours. A white precipitate of the phosphonium salt will form.[6]

-

Cool the reaction mixture to room temperature, and then further in an ice bath.

-

Collect the white solid product by vacuum filtration, wash with cold toluene or diethyl ether, and dry under vacuum. A yield of over 90% can be expected.[6]

-

-

Materials:

-

Ethyltriphenylphosphonium bromide

-

A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Anhydrous THF or diethyl ether

-

Benzaldehyde

-

-

Procedure:

-

Ylide Formation: Suspend the ethyltriphenylphosphonium bromide in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the suspension in an ice bath. Slowly add one equivalent of a strong base (e.g., n-BuLi). The formation of the deep red/orange ylide indicates deprotonation.

-

Reaction with Aldehyde: While maintaining the cold temperature, add one equivalent of benzaldehyde dropwise to the ylide solution. The color of the ylide will fade as it reacts.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours or until TLC analysis indicates the consumption of the aldehyde.

-

Work-up and Purification: Quench the reaction by adding water. Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation. The crude product (a mixture of (E)- and (Z)-stilbene) and triphenylphosphine oxide can be purified by column chromatography.

-

Caption: Workflow for a Wittig reaction starting from this compound.

Safety and Handling

This compound is a flammable, toxic, and potentially carcinogenic compound.[3] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Store in a cool, dry, well-ventilated area away from heat and ignition sources. All reactions should be conducted with appropriate precautions, especially when using reactive reagents like sodium metal, strong bases, and Grignard reagents.

This guide serves as a foundational resource for the synthetic applications of this compound. Researchers should always consult primary literature and safety data sheets before conducting any experimental work.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound-[2H5] | C2H5Br | CID 2733136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 74-96-4 [m.chemicalbook.com]

- 5. C2H5Br CH3CH2Br this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 this compound 1-H nmr explaining spin-spin coupling for line splitting ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. C2H5Br CH3CH2Br C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of this compound C13 13-C nmr ethyl bromide doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. This compound(74-96-4) 13C NMR [m.chemicalbook.com]

- 8. C2H5Br CH3CH2Br infrared spectrum of this compound prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of this compound ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. C2H4Br2 CH3CHBr2 infrared spectrum of 1,1-dithis compound prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,1-dithis compound image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Question: What happens when this compound reacts with alcoholic KOH? | Filo [askfilo.com]

- 11. What happens when: this compound reacts with alcoholic KOH? But-1-ol reacts.. [askfilo.com]

- 12. nbinno.com [nbinno.com]

- 13. Ethyl bromide (CAS 74-96-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

Bromoethane: A Comprehensive Technical Guide to Physical Properties and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physical properties and critical safety data for bromoethane (ethyl bromide). The information is intended to support laboratory research, chemical synthesis, and drug development activities by providing a consolidated resource for safe handling, storage, and use.

Physical Properties of this compound

This compound is a colorless, volatile liquid with an ether-like odor.[1][2] It is a valuable ethylating agent in organic synthesis.[1][3] Key physical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₅Br | [1][3][4] |

| Molar Mass | 108.97 g/mol | [1][3][4][5] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | Ether-like, chloroform-like | [1][2][3] |

| Boiling Point | 37-40 °C (98.6 - 104 °F) | [2][6][7] |

| Melting Point | -119 °C to -118 °C (-182.2 °F) | [1][3][6] |

| Density | 1.46 g/cm³ at 20 °C | [1][3][6] |

| Solubility in Water | 0.914 g/100 mL (9 g/L) at 20 °C | [1][6] |

| Solubility in Organic Solvents | Miscible with ethanol, ether, chloroform | [1][2][3] |

| Vapor Pressure | 442 - 510 hPa at 20 °C | [1][6][7] |

| Autoignition Temperature | 510 - 511 °C (950 - 951.8 °F) | [2][6][7] |

| Flash Point | -23 °C to -20 °C (-9.4 °F to -4 °F) (closed cup) | [2][6][7] |

| Refractive Index | 1.423 - 1.425 at 20 °C | [1][2] |

| Explosive Limits in Air | 6.7% - 11.3% by volume | [6][7] |

Safety Data

This compound is a hazardous substance and requires strict adherence to safety protocols. It is highly flammable, harmful if swallowed or inhaled, and is a suspected carcinogen.[3][5][8][9]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour.[3][6][9] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[3][8] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[3][8] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer.[3][6][8][9] |

| Hazardous to the Ozone Layer | 1 | H420: Harms public health and the environment by destroying ozone in the upper atmosphere.[3][6][9] |

GHS Pictograms and Signal Word

-

Pictograms:

Precautionary Statements (Selected)

A comprehensive list of precautionary statements can be found on the Safety Data Sheet (SDS). Key statements include:

| Code | Statement | Source(s) |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [8][9] |

| P261 | Avoid breathing mist or vapours. | |

| P270 | Do not eat, drink or smoke when using this product. | [8] |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |

| P308+P313 | IF exposed or concerned: Get medical advice/ attention. | [9] |

| P403+P235 | Store in a well-ventilated place. Keep cool. | [9] |

| P501 | Dispose of contents/ container to an approved waste disposal plant. |

Handling, Storage, and First Aid

| Aspect | Recommendation | Source(s) |

| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood.[10] Avoid contact with skin and eyes.[8] Do not breathe vapors.[8] Ground and bond containers and receiving equipment to prevent static discharge.[8][10] Use non-sparking tools. | |

| Storage | Store in a cool, dry, well-ventilated place away from heat and ignition sources.[3][9][10] Keep container tightly closed.[8][11] Store locked up. Segregate from incompatible materials like strong oxidizers, alkali metals, and strong bases.[4][10][12] | |

| In case of Inhalation | Move person to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][8] | |

| In case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. Consult a physician. | |

| In case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist.[4][8] | |

| In case of Ingestion | Do NOT induce vomiting. Immediately make victim drink water (two glasses at most). Consult a physician.[8] |

Experimental Protocols

The physical properties listed in this guide are determined by standardized experimental methodologies. Below are detailed overviews of these common laboratory procedures.

Melting Point Determination (Capillary Method)

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For crystalline solids, this is often a sharp, well-defined temperature.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.[8]

-

Procedure:

-

A small amount of the finely powdered, solid-phase this compound (frozen) is packed into a capillary tube to a height of about 3 mm.[4]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.[4]

-

The sample is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[8]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range.[8]

-

For a pure substance, this range should be narrow (0.5-1.0°C).

-

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, and the liquid turns into a vapor.

-

Apparatus: Distillation flask, condenser, receiving flask, heat source (heating mantle or sand bath), thermometer, boiling chips.[9][11]

-

Procedure:

-

At least 5 mL of liquid this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.[2][11]

-

The distillation apparatus is assembled. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm leading to the condenser.[11]

-

The liquid is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.[11]

-

The temperature will stabilize as the vapor continuously bathes the thermometer bulb and condenses into the receiving flask. This stable temperature is the boiling point.[9][11]

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[2][11]

-

Density Determination (Gravimetric Method)

Density is the mass of a substance per unit volume. For liquids, this can be accurately determined using a pycnometer or by the buoyancy technique.

-

Apparatus: Pycnometer (a glass flask with a specific, calibrated volume), analytical balance.[13]

-

Procedure:

-

The mass of the clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper is carefully inserted, and any excess liquid is wiped from the outside.

-

The mass of the filled pycnometer is measured.

-

The mass of the this compound is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.[13]

-

Formula: Density = Mass / Volume[12]

-

Flash Point Determination (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The closed-cup method is used for volatile liquids and provides a lower, more conservative value than open-cup methods.

-

Apparatus: Pensky-Martens or similar closed-cup flash point tester, which consists of a sample cup with a lid, a stirrer, a heat source, and an ignition source.[6][14]

-

Procedure:

-

The liquid sample is placed in the test cup, and the lid is secured.[6]

-

The sample is heated at a slow, constant rate while being stirred.[6]

-

At regular temperature intervals, the ignition source (a small flame) is introduced into the vapor space above the liquid through an opening in the lid.[6]

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a brief flash.[14][15]

-

Results should be corrected for atmospheric pressure.[16]

-

Workflow Visualization

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting. This workflow is designed to mitigate risks associated with its flammability and toxicity.

References

- 1. byjus.com [byjus.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. phillysim.org [phillysim.org]

- 4. youtube.com [youtube.com]

- 5. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 6. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 7. Distillation: Determination of Volatility and Boiling Point [platinumessays.com]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. vernier.com [vernier.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. homesciencetools.com [homesciencetools.com]

- 13. mt.com [mt.com]

- 14. precisionlubrication.com [precisionlubrication.com]

- 15. researchgate.net [researchgate.net]

- 16. oil-tester.com [oil-tester.com]

Synthesis of Bromoethane from Ethanol and Hydrobromic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of bromoethane from ethanol (B145695) and hydrobromic acid. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the underlying nucleophilic substitution reaction mechanism, offers a variety of experimental protocols, and presents quantitative data on reaction yields and product purity. Furthermore, it includes detailed workflows for the synthesis and purification of this compound, supported by visual diagrams to enhance understanding.

Introduction

This compound (C₂H₅Br), also known as ethyl bromide, is a versatile alkylating agent widely employed in organic synthesis.[1] Its primary application lies in the introduction of an ethyl group to various nucleophiles, a critical step in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[1] The synthesis of this compound from ethanol and hydrobromic acid is a classic and industrially significant nucleophilic substitution reaction.[2][3] This method is favored for its scalability and the use of relatively low-cost starting materials.[4] This guide will explore the core principles and practical methodologies for this chemical transformation.

Reaction Mechanism and Principles

The reaction of ethanol with hydrobromic acid to form this compound proceeds via a nucleophilic substitution mechanism, specifically an Sₙ2 pathway for this primary alcohol.[3][4]

The overall reaction is as follows:

C₂H₅OH + HBr → C₂H₅Br + H₂O[2][5]

The mechanism can be broken down into two key steps:

-

Protonation of the Hydroxyl Group: The acidic hydrogen from hydrobromic acid protonates the hydroxyl group of ethanol.[2] This is a crucial activation step, as it converts the poor leaving group (-OH) into a good leaving group (H₂O).[2]

-

Nucleophilic Attack by Bromide: The bromide ion (Br⁻), a strong nucleophile, attacks the electrophilic carbon atom bonded to the leaving group.[2][3] This attack occurs from the backside, leading to the simultaneous breaking of the carbon-oxygen bond and the formation of the carbon-bromine bond.[3]

Experimental Protocols

Several methods exist for the synthesis of this compound from ethanol. The primary variation lies in the source of hydrobromic acid, which can be supplied directly or generated in situ.

Protocol 1: Using Concentrated Hydrobromic Acid

This method involves the direct reaction of ethanol with concentrated aqueous HBr.

Materials:

-

Ethanol (95%)

-

Concentrated Hydrobromic Acid (48%)

-

Protonic acid catalyst or ionic liquid (optional)

Procedure:

-

In a round-bottom flask, combine 270 g of 60% hydrobromic acid and 40 g of a protonic acid catalyst.[6]

-

Maintain the temperature at approximately 30°C while stirring.[6]

-

Slowly add 120 g of 95% ethanol to the mixture.[6]

-

Seal the reaction flask and place it in a water bath, continuing to stir as the temperature rises to a boil for one hour.[6]

-

The this compound product is then isolated via distillation.[6]

Protocol 2: In Situ Generation of HBr from KBr and H₂SO₄

This is a common laboratory-scale method where HBr is generated directly in the reaction flask.

Materials:

-

Ethanol

-

Potassium Bromide (KBr)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Anti-bumping granules

Procedure:

-

Place 7 cm³ of ethanol, 3 cm³ of concentrated H₂SO₄, and 12 g of KBr in a round-bottom flask.[7]

-

Add a few anti-bumping granules to ensure smooth boiling.[5][7]

-

Gently reflux the mixture for 10 minutes.[7]

-

Set up the apparatus for distillation and distill the this compound, which has a boiling point of 38°C.[7]

-

Due to its volatility, the product should be collected under ice-cold water.[5][8]

Purification of this compound

The crude this compound obtained from the synthesis contains several impurities, including unreacted ethanol, HBr, bromine, and sulfur dioxide (if H₂SO₄ is used).[8][9] A multi-step purification process is necessary to obtain a high-purity product.

Purification Workflow:

-

Water Wash: The crude product is first washed with water in a separating funnel to remove the majority of water-soluble impurities like HBr and ethanol.[9]

-

Neutralization: To remove any remaining acidic impurities, the this compound is washed with a dilute solution of sodium carbonate or sodium bicarbonate until effervescence ceases.[8][9]

-

Final Water Wash: A subsequent wash with water removes any residual inorganic salts from the neutralization step.[8]

-

Drying: The organic layer is separated and dried using an anhydrous drying agent such as calcium chloride.[8][9]

-

Fractional Distillation: The final purification step is fractional distillation, collecting the fraction that distills between 35 and 40°C.[8][9]

Quantitative Data

The efficiency of this compound synthesis can be evaluated based on reaction yield and product purity. The following tables summarize key quantitative data from various sources.

Table 1: Reactant Quantities and Yields

| Method | Ethanol | HBr Source | H₂SO₄ | Yield | Reference |

| Industrial Process | 557 kg (95%) | 1610 kg (48% HBr) | - | 90-96% | [4] |

| Lab Protocol 1 | 120 g (95%) | 270 g (60% HBr) | - | ~93% | [6] |

| Lab Protocol 2 | 7 cm³ | 12 g KBr | 3 cm³ | Not specified | [7] |

| Example Calculation | 5.00 g | Excess HBr | - | 86.1% | [10] |

Table 2: Physical and Purity Specifications

| Property | Value | Reference |

| Purity (Industrial) | 98-99% | [4] |

| Purity (Commercial) | ≥99.0% | [1][11] |

| Boiling Point | 38-40°C | [1][7] |

| Density | 1.46 g/mL at 20°C | [4] |

| Solubility in Water | 0.914 g/100 mL at 20°C | [4] |

| Refractive Index | 1.423 at 20°C | [4] |

Safety Considerations

-

Flammability: this compound is highly flammable, and its vapors can form explosive mixtures with air.[1] All procedures should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Corrosivity: Concentrated sulfuric and hydrobromic acids are corrosive and must be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

-

Toxicity: this compound is toxic by inhalation.[11]

Alternative Synthesis Routes

While the reaction of ethanol with HBr is common, other methods for this compound synthesis exist:

-

Addition of HBr to Ethene: H₂C=CH₂ + HBr → H₃C-CH₂Br. This is a primary industrial method.[12][13]

-

Reaction with Phosphorus Tribromide (PBr₃): 3C₂H₅OH + PBr₃ → 3C₂H₅Br + H₃PO₃. This method can offer higher efficiency and yield.[2]

-

Refluxing with Phosphorus and Bromine: This method generates PBr₃ in situ.[12]

Conclusion

The synthesis of this compound from ethanol and hydrobromic acid is a robust and well-established method. By understanding the underlying Sₙ2 mechanism, adhering to detailed experimental and purification protocols, and being mindful of safety precautions, researchers can reliably produce high-purity this compound for a variety of applications in organic synthesis. The choice between using concentrated HBr directly or generating it in situ will depend on the scale of the reaction and available resources. For industrial-scale production, the direct addition of HBr to ethene is also a highly efficient alternative.

References

- 1. nbinno.com [nbinno.com]

- 2. askfilo.com [askfilo.com]

- 3. homework.study.com [homework.study.com]

- 4. grokipedia.com [grokipedia.com]

- 5. savvy-chemist: Halogenoalkanes (3) Preparation of this compound (with problems to solve) [derekcarrsavvy-chemist.blogspot.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. savitapall.com [savitapall.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chegg.com [chegg.com]

- 11. General description of Bromoethane_Chemicalbook [chemicalbook.com]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. gauthmath.com [gauthmath.com]

A Technical Guide to the Laboratory Preparation of Bromoethane: Mechanism and Protocol

Abstract: Bromoethane (C₂H₅Br), a vital ethylating agent in organic synthesis, is a cornerstone reagent for pharmaceutical and chemical development.[1] Its preparation in a laboratory setting is a classic example of a nucleophilic substitution reaction. This guide provides an in-depth analysis of the synthesis of this compound from ethanol (B145695), focusing on the predominant Sₙ2 reaction mechanism. It includes detailed experimental protocols, a summary of quantitative data, and a discussion of potential side reactions. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive technical overview of the core principles and practical execution of this synthesis.

The Core Mechanism: Sₙ2 Synthesis of this compound from Ethanol

The most common laboratory synthesis of this compound involves the reaction of ethanol with hydrogen bromide (HBr).[1] Because ethanol is a primary alcohol, the conversion to this compound proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[2][3][4] The hydroxyl group (-OH) of ethanol is a poor leaving group; therefore, an acid catalyst is required to protonate it, converting it into a good leaving group (H₂O).[5][6] The bromide ion (Br⁻) then acts as a nucleophile, attacking the electrophilic carbon and displacing the water molecule in a single, concerted step.[7][8]

The overall reaction is:

C₂H₅OH + HBr → C₂H₅Br + H₂O[9]

The mechanism can be broken down into two primary stages:

-

Protonation of the Alcohol: The acidic proton from HBr protonates the oxygen atom of the ethanol's hydroxyl group. This step is a rapid acid-base equilibrium that transforms the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺), a neutral water molecule.[5]

-

Nucleophilic Attack and Displacement: The bromide ion (Br⁻), a strong nucleophile, attacks the carbon atom bonded to the oxonium ion (-OH₂⁺). The attack occurs from the backside, leading to the simultaneous breaking of the carbon-oxygen bond and formation of the carbon-bromine bond.[3][7] This single, rate-determining step involves both the protonated ethanol and the bromide ion, characteristic of an Sₙ2 reaction.[2][3]

Caption: Sₙ2 mechanism for the formation of this compound from ethanol.

Experimental Protocols

The following protocols detail the synthesis and subsequent purification of this compound. Hydrogen bromide is typically generated in situ from the reaction of sodium or potassium bromide with concentrated sulfuric acid.[9][10]

2.1. Synthesis of this compound via Reflux

This procedure involves heating the reaction mixture under reflux to ensure the reaction proceeds to completion without loss of volatile reactants or products.[11]

Materials and Reagents:

-

Ethanol (C₂H₅OH)

-

Sodium Bromide (NaBr) or Potassium Bromide (KBr)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Water (H₂O)

-

5% Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution[12]

-

Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (B86663) (MgSO₄)

-

Anti-bumping granules

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus (condenser, still head, receiving flask)

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Ice bath

Procedure:

-

Carefully add concentrated sulfuric acid to ethanol in a round-bottom flask cooled in an ice bath. The addition should be slow with constant swirling.[10]

-

Once the mixture has cooled, add sodium or potassium bromide and a few anti-bumping granules.[11]

-

Assemble the reflux apparatus and heat the mixture gently under reflux for approximately 30-45 minutes.[11]

-